![molecular formula C9H15NO4 B2505304 Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate CAS No. 2044927-23-1](/img/structure/B2505304.png)
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the oxidation of 3-hydroxy-1-tert-butylpyrrolidine-3-carboxylate. One common method uses Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups that exhibit different reactivity patterns.
Prolinol: A hydroxylated pyrrolidine derivative with distinct stereochemistry.
Uniqueness
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a hydroxyl group, a ketone, and a tert-butyl group. The molecular formula is C12H21NO4. These functional groups contribute to the compound's reactivity and ability to interact with various biological targets.
The mechanism of action for this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate binding through hydrogen bonding and electrostatic interactions, which are critical for modulating the activity of target molecules. The steric hindrance provided by the tert-butyl group influences the binding affinity and selectivity of the compound.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. Specific studies have focused on its interaction with various enzymes, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .
Anticancer Potential
A notable area of investigation involves the compound's anticancer activity. In vitro studies have demonstrated that derivatives related to this compound can inhibit the proliferation of cancer cell lines, with IC50 values ranging from 2.5 to 20.2 µM against several types of cancer cells. For instance, some derivatives showed significant activity against gastric carcinoma cell lines but were less effective against triple-negative breast cancer cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound | Cell Line | IC50 (µM) | Activity Description |
---|---|---|---|
A | OCUM-2MD3 (Gastric) | 0.88 | Strong inhibition of proliferation |
B | MDA-MB-231 (Breast) | >20 | No significant effect on cell viability |
C | IGR39 (Melanoma) | 10.40 ± 1.35 | Moderate inhibition |
Study on Enzyme Interaction
In a study examining the interaction between this compound and specific enzymes, researchers found that the compound could effectively inhibit target enzyme activity in a concentration-dependent manner. The results suggested that structural modifications could enhance its inhibitory potency against selected enzymes involved in metabolic pathways .
Research on Receptor Binding
Another study focused on receptor binding affinity revealed that this compound interacts with various receptors, potentially influencing signaling pathways relevant to disease progression. The findings indicate that further exploration into receptor-ligand dynamics could uncover new therapeutic avenues for drug development.
Properties
IUPAC Name |
tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-4-7(11)10(13)5-6/h6,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMVWUIRCTWGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)N(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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